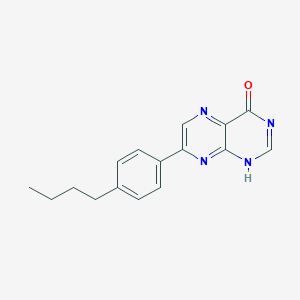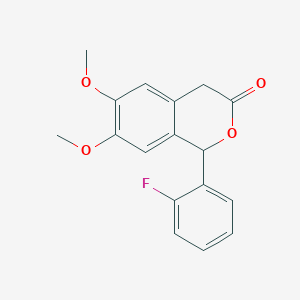
7-(4-butylphenyl)-1H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-butylphenyl)-1H-pteridin-4-one, also known as sapitinib, is a novel small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation. The overexpression and activation of EGFR have been implicated in the development and progression of various types of cancers, including lung, breast, and colon cancers. Therefore, the inhibition of EGFR has emerged as a promising therapeutic strategy for the treatment of cancer.
作用機序
Sapitinib exerts its anti-tumor activity by selectively inhibiting the tyrosine kinase activity of EGFR. By blocking the downstream signaling pathways activated by EGFR, 7-(4-butylphenyl)-1H-pteridin-4-one can induce cell cycle arrest and apoptosis in cancer cells. Moreover, 7-(4-butylphenyl)-1H-pteridin-4-one has been shown to overcome the resistance to other EGFR inhibitors, such as gefitinib and erlotinib, in certain cancer cell lines.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 7-(4-butylphenyl)-1H-pteridin-4-one has been reported to have other biochemical and physiological effects. For instance, 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Sapitinib can also modulate the activity of ion channels and transporters, which are important targets for drug discovery.
実験室実験の利点と制限
One of the advantages of 7-(4-butylphenyl)-1H-pteridin-4-one as a research tool is its high specificity and potency for EGFR inhibition. This allows for the selective targeting of EGFR-dependent signaling pathways without affecting other receptor tyrosine kinases. However, one limitation of 7-(4-butylphenyl)-1H-pteridin-4-one is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for the research and development of 7-(4-butylphenyl)-1H-pteridin-4-one. First, the combination of 7-(4-butylphenyl)-1H-pteridin-4-one with other targeted therapies or conventional chemotherapy regimens may enhance its anti-tumor activity and overcome drug resistance. Second, the identification of biomarkers that predict the response to 7-(4-butylphenyl)-1H-pteridin-4-one may improve patient selection and treatment outcomes. Third, the optimization of the pharmacokinetic properties of 7-(4-butylphenyl)-1H-pteridin-4-one may increase its efficacy and reduce its toxicity. Finally, the exploration of the non-tumor-related effects of 7-(4-butylphenyl)-1H-pteridin-4-one may lead to the discovery of new therapeutic indications.
合成法
The synthesis of 7-(4-butylphenyl)-1H-pteridin-4-one involves a multistep process that includes the condensation of 4-butylbenzaldehyde with 2-amino-4-chloropyridine to form an intermediate, which is then cyclized to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization.
科学的研究の応用
Sapitinib has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for cancer. In vitro studies have shown that 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In vivo studies using xenograft models have also demonstrated the anti-tumor activity of 7-(4-butylphenyl)-1H-pteridin-4-one.
特性
製品名 |
7-(4-butylphenyl)-1H-pteridin-4-one |
|---|---|
分子式 |
C16H16N4O |
分子量 |
280.32 g/mol |
IUPAC名 |
7-(4-butylphenyl)-1H-pteridin-4-one |
InChI |
InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |
InChIキー |
XFPXWEXWTINSKG-UHFFFAOYSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)